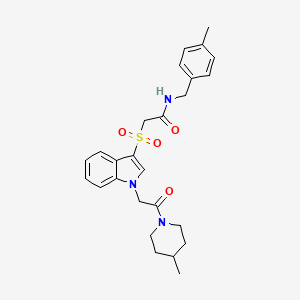

N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-19-7-9-21(10-8-19)15-27-25(30)18-34(32,33)24-16-29(23-6-4-3-5-22(23)24)17-26(31)28-13-11-20(2)12-14-28/h3-10,16,20H,11-15,17-18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSQFIDRJLAQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878060-56-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O4S |

| Molecular Weight | 481.6 g/mol |

| CAS Number | 878060-56-1 |

This compound operates primarily as an antagonist at specific receptors, which may include the Orexin-2 receptor (OX2R). Compounds that target OX2R have shown promise in treating sleep disorders and obesity by modulating the central nervous system's orexin signaling pathways .

Pharmacodynamics

In vitro studies have demonstrated that this compound exhibits significant potency against various cancer cell lines. For instance, it has been observed to induce apoptosis in human non-small cell lung cancer cells, suggesting a potential role as an anticancer agent. The mechanism involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death .

Case Studies and Research Findings

- Anticancer Activity : In a study involving human cancer xenografts, this compound significantly inhibited tumor growth without causing substantial weight loss in animal models. This indicates a favorable therapeutic index .

- Oral Bioavailability : Research has indicated that compounds with similar structures exhibit high oral bioavailability (>90%) in animal models, which is critical for developing effective oral medications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine and indole moieties can enhance biological activity and selectivity towards specific targets, providing insights for future drug design .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Structural Variations:

Benzyl Group Substitution :

- Target Compound : 4-Methylbenzyl.

- : 4-Fluorobenzyl group in N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide .

- The fluorine atom introduces electronegativity, enhancing polarity compared to the methyl group in the target compound. This substitution may influence receptor binding or metabolic stability .

Indole Sulfonyl vs. Sulfanyl Linkage :

Piperidine Substitution :

- Both the target compound and incorporate a piperidine ring. However, the target compound features a 4-methylpiperidin-1-yl group, which may enhance steric bulk and modulate pharmacokinetic properties like blood-brain barrier penetration .

Table 1: Structural Comparison of Key Compounds

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The sulfonyl group in the target compound may confer resistance to oxidative metabolism compared to sulfanyl-containing analogs .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?

Answer:

The synthesis involves multi-step reactions:

Sulfonylation of indole : Introduce the sulfonyl group at the 3-position of the indole ring using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Alkylation : Attach the 2-(4-methylpiperidin-1-yl)-2-oxoethyl group to the indole nitrogen via nucleophilic substitution, requiring catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) .

Amide coupling : React the sulfonated indole intermediate with 4-methylbenzylamine using coupling agents (e.g., EDC/HOBt).

Key intermediates :

- Sulfonated indole (verified by and IR).

- Piperidinyl-oxoethyl chloride (characterized by mass spectrometry).

Optimization : Solvent choice (e.g., DMSO for enhanced reactivity) and temperature control (60–80°C) improve yields .

Basic: Which spectroscopic methods are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- identifies proton environments (e.g., indole aromatic protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2 ppm).

- confirms carbon frameworks (amide carbonyl at ~170 ppm, sulfonyl sulfur at ~110 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 483.2).

- Infrared (IR) Spectroscopy : Detects functional groups (sulfonyl S=O stretch at 1150–1300 cm, amide C=O at 1650 cm) .

Advanced: How can contradictory biological activity data be resolved?

Answer: Discrepancies may arise from:

- Purity variations : Validate via HPLC (>95% purity) and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).

- Structural analogs : Differentiate using 2D NMR (e.g., NOESY for stereochemistry) or X-ray crystallography.

Example : If antimicrobial activity conflicts, use orthogonal assays (Kirby-Bauer disk diffusion vs. broth microdilution) and confirm compound identity via LC-MS .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

- Prodrug design : Mask the amide group with ester linkages for hydrolysis in vivo.

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzyl or piperidine moieties to reduce logP .

Validation : Pharmacokinetic studies in rodents (e.g., plasma half-life, AUC) guide dosing regimens.

Basic: What are the primary biological targets studied for this compound?

Answer:

- Enzyme inhibition : Carbonic anhydrase (sulfonamide group) or kinases (indole scaffold).

- Receptor modulation : GPCRs (e.g., serotonin receptors via indole interactions).

- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3) or ELISA for cytokine levels in inflammation models .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

Analog synthesis : Modify substituents (e.g., replace 4-methylbenzyl with halogenated benzyl groups).

Biological testing : Measure IC in enzyme assays (e.g., kinase inhibition) or EC in cell-based models.

Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like the ATP pocket of kinases.

Case study : Fluorine substitution at the benzyl para-position increased hydrophobic interactions, improving potency by 2-fold .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C under argon to prevent oxidation.

- Light protection : Use amber vials to avoid photodegradation.

- Form : Lyophilized powder for long-term stability (>2 years).

Quality control : Monitor via HPLC every 6 months (retention time shifts indicate degradation) .

Advanced: How to address low aqueous solubility in vitro?

Answer:

- Co-solvents : Use DMSO (≤1% final concentration) to maintain solubility without cytotoxicity.

- Surfactants : Add Tween-80 (0.01–0.1%) to cell culture media.

- Salt formation : Synthesize a hydrochloride salt of the piperidine nitrogen to enhance water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.